Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-
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Overview
Description
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthen-9-one derivatives typically involves the use of polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . For the specific compound Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-, a stepwise chemical redox cycling method can be employed. This involves the use of pyronin Y, sodium phosphate tribasic dodecahydrate, N-methyl-2-pyrrolidone, and iodine under controlled temperature and stirring conditions .
Industrial Production Methods
Industrial production of xanthen-9-one derivatives often utilizes microwave heating to enhance reaction efficiency and yield. The use of zinc chloride/phosphoryl chloride has also been reported to produce xanthones with better yield and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents under controlled conditions.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of xanthen-9-one derivatives include iodine, sodium phosphate, and N-methyl-2-pyrrolidone. Reaction conditions often involve controlled temperatures, typically around 110°C, and specific stirring rates to ensure proper mixing and reaction progress .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of xanthen-9-one, 3-amino-4-(dimethylamino)methyl- involves its interaction with various molecular targets and pathways. The compound’s amino and dimethylamino groups allow it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to xanthen-9-one, 3-amino-4-(dimethylamino)methyl- include other xanthone derivatives such as:
Uniqueness
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
43159-96-2 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-amino-4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9,17H2,1-2H3 |
InChI Key |
ALZPYMQDCYMJHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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